1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . This process results in a new series of compounds with various substituted aromatic carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound is characterized by spectral data . It contains a 1,2,3-triazole ring, which exists in two tautomeric forms, 1H-1,2,3-triazole and 4H-1,2,3-triazole . The 1H-1,2,3-triazole form is more stable .
Scientific Research Applications
Synthesis of Nα-urethane-protected β- and γ-amino acids
Research has demonstrated efficient methods for synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities through a one-pot procedure involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and 1-[(4-methylphenyl)oxy]piperidine-2,6-dione in a Lossen-type reaction with primary alcohols (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Antagonistic Activities
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity, indicating the potential use of these compounds in therapeutic applications (Watanabe et al., 1992).
Inhibitors of Lipid Peroxidation
Novel compounds have been identified as potent inhibitors of lipid peroxidation, suggesting their potential application in protecting against oxidative stress and related diseases (Braughler et al., 1987).
Novel Compound Synthesis
Research has also focused on the synthesis of new compounds with potential biological activities. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines, suggesting applications in organic synthesis and potentially in drug development (Zolfigol et al., 2006).
Anticonvulsant Activity
A new series of 1,3-substituted pyrrolidine-2,5-dione derivatives has been described as potential anticonvulsant agents, showing promising results in initial pharmacological screenings (Rybka et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which may result in the inhibition of the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in the structure of the compound can improve its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For example, it has been found to have a cytotoxic activity lower than 12 μM against the Hela cell line . Moreover, most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Biochemical Analysis
Biochemical Properties
The 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione compound has been reported to interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of the triazole ring to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compound .
Cellular Effects
In terms of cellular effects, this compound has been evaluated for its cytotoxic activities against human cancer cell lines . The compound showed promising cytotoxic activity against the Hela cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Temporal Effects in Laboratory Settings
Triazole derivatives are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Properties
IUPAC Name |
1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYAKFLOEHMKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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